[[4-Benzyloxy-3-methoxyphenyl]methyl]butanedioic Acid Ethyl Ester
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Overview
Description
“[4-Benzyloxy-3-methoxyphenyl]methyl]butanedioic Acid Ethyl Ester” is an intermediate in the preparation of a lignan (phenylpropanoid) with significant estrogenic activity . It has a molecular weight of 372.41 and a molecular formula of C21H24O6 .
Molecular Structure Analysis
The compound has a complex structure with a number of functional groups. The IUPAC name for this compound is 4-ethoxy-3-[(3-methoxy-4-phenylmethoxyphenyl)methyl]-4-oxobutanoic acid . The structure includes an ethoxy group, a methoxy group, a phenylmethoxy group, and a butanoic acid group .Physical and Chemical Properties Analysis
The compound is described as a yellow oil . It has a number of computed properties including a topological polar surface area of 82.1Ų, a heavy atom count of 27, and a rotatable bond count of 11 .Properties
IUPAC Name |
4-ethoxy-3-[(3-methoxy-4-phenylmethoxyphenyl)methyl]-4-oxobutanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24O6/c1-3-26-21(24)17(13-20(22)23)11-16-9-10-18(19(12-16)25-2)27-14-15-7-5-4-6-8-15/h4-10,12,17H,3,11,13-14H2,1-2H3,(H,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADQVNRCQCQMPAL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC(=C(C=C1)OCC2=CC=CC=C2)OC)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901135718 |
Source
|
Record name | Butanedioic acid, 2-[[3-methoxy-4-(phenylmethoxy)phenyl]methyl]-, 1-ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901135718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1391054-03-7 |
Source
|
Record name | Butanedioic acid, 2-[[3-methoxy-4-(phenylmethoxy)phenyl]methyl]-, 1-ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1391054-03-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Butanedioic acid, 2-[[3-methoxy-4-(phenylmethoxy)phenyl]methyl]-, 1-ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901135718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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